[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride
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Overview
Description
[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a compound belonging to the class of triazolopyridine derivatives. These compounds are known for their diverse biochemical, clinical, and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for further research in enzyme inhibition studies .
Medicine
Its ability to inhibit specific enzymes makes it a promising candidate for the development of new therapeutic agents .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]triazolo[1,5-a]pyridine
- [1,2,3]triazolo[1,5-a]pyridine
- [1,2,3]triazolo[4,5-b]pyridine
- [1,2,3]triazolo[4,5-c]pyridine
Uniqueness
Compared to these similar compounds, [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride exhibits unique properties due to its specific structural arrangement.
Properties
CAS No. |
2624141-19-9 |
---|---|
Molecular Formula |
C6H8Cl2N4 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h1-4H,7H2;2*1H |
InChI Key |
CYWUKCBLKSGNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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